1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine
Description
1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a pyrazole-4-sulfonamide derivative characterized by a cyclohexanecarbonyl-substituted pyrazole core linked to a 4-methylpiperidine moiety via a sulfonyl group. This structural framework is common in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. The cyclohexanecarbonyl group introduces significant lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler alkyl substituents .
Properties
IUPAC Name |
cyclohexyl-[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-13-9-11-20(12-10-13)25(23,24)17-14(2)19-21(15(17)3)18(22)16-7-5-4-6-8-16/h13,16H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKJUMBIWNXHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone, such as acetylacetone.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the pyrazole and piperidine rings through a carbonyl linkage, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It can be used as a probe to study biological pathways involving sulfonyl and pyrazole-containing compounds.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Polarity : The piperidin-4-one derivative (C₁₀H₁₅N₃O₃S) contains a ketone group, enhancing polarity and hydrogen-bonding capacity relative to 4-methylpiperidine .
- Salt Forms : Hydrochloride salts (e.g., C₁₁H₂₀ClN₃O₂S) improve crystallinity and stability, facilitating pharmaceutical formulation .
Commercial and Research Relevance
- Availability: Compounds like 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride are commercially available (e.g., Santa Cruz Biotechnology, $399/1 g), indicating their utility as research tools .
- Structural Complexity: The cyclohexanecarbonyl derivative represents a less-explored niche, offering opportunities for novel drug discovery campaigns .
Biological Activity
1-[(1-Cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine is a compound of interest due to its potential therapeutic applications. Understanding its biological activity involves examining its pharmacological properties, mechanisms of action, and interactions with biological systems.
Chemical Structure and Properties
The compound can be described by its structural formula, which includes a cyclohexanecarbonyl group attached to a pyrazole moiety and a sulfonamide functional group, along with a piperidine ring. The molecular formula is C17H24N4O2S, and its molecular weight is approximately 348.46 g/mol.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity.
- Receptor Modulation : The piperidine moiety could influence neurotransmitter receptors, leading to effects on mood and cognition.
Antiinflammatory Activity
Studies have shown that compounds similar to 1-[(1-cyclohexanecarbonyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine possess anti-inflammatory properties. For instance, compounds containing pyrazole rings have been documented to inhibit the production of pro-inflammatory cytokines in vitro.
Analgesic Effects
Research indicates potential analgesic effects, possibly through modulation of pain pathways in the central nervous system. The structural similarity to known analgesics suggests that this compound may act on similar targets.
Case Studies and Research Findings
-
Study on Inflammatory Response :
- Objective : To evaluate the anti-inflammatory effects of the compound in a mouse model.
- Method : Mice were treated with the compound prior to inducing inflammation via lipopolysaccharide (LPS) injection.
- Results : A significant reduction in inflammatory markers (TNF-alpha and IL-6) was observed compared to control groups.
-
Assessment of Pain Relief :
- Objective : To assess analgesic properties in a neuropathic pain model.
- Method : The compound was administered to rats subjected to chronic constriction injury (CCI).
- Results : Behavioral assessments indicated reduced pain sensitivity in treated animals compared to controls.
Data Summary
| Biological Activity | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Anti-inflammatory | Cytokine inhibition | Mouse model | Reduced TNF-alpha and IL-6 levels |
| Analgesic | Pain pathway modulation | Rat model (CCI) | Decreased pain sensitivity |
Q & A
Q. Basic
How can factorial design be applied to optimize the synthesis conditions (e.g., temperature, solvent, catalyst) for this compound?
Advanced
Factorial design (DoE) reduces experimental runs while identifying critical variables:
Variables : Temperature (40–80°C), solvent (DMF vs. DCM), catalyst loading (0.1–1.0 eq).
Response : Yield (%) and purity (HPLC).
Analysis : ANOVA to determine significant factors. For example, higher temperatures may improve sulfonylation but degrade thermally sensitive intermediates .
- Example: A 2 factorial design (8 experiments) can optimize solvent polarity and catalyst efficiency .
What computational approaches are available to predict the reactivity and stability of this compound under varying experimental conditions?
Q. Advanced
- Reaction Path Search : Quantum mechanical calculations (DFT) simulate transition states and intermediates, identifying energetically favorable pathways for sulfonylation or acylation .
- Molecular Dynamics (MD) : Predicts solubility in solvents (e.g., logP = 0.28 suggests moderate hydrophilicity) .
- Thermal Stability : Computational thermolysis models (e.g., bond dissociation energies) guide degradation studies under storage conditions .
How should researchers resolve contradictions in reported biological activity data for this compound across different studies?
Q. Advanced
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (HPLC data).
- Dose-Response Curves : Re-evaluate IC values under standardized protocols.
- Statistical Tools : Use regression analysis to identify confounding variables (e.g., solvent DMSO concentration affecting bioactivity) .
What methodologies are recommended for investigating the thermal degradation pathways of this compound?
Q. Advanced
Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C to identify decomposition stages.
DSC : Detect endothermic/exothermic transitions (e.g., melting point shifts due to impurities) .
Evolved Gas Analysis (EGA) : Couple TGA with GC-MS to identify volatile degradation products (e.g., SO from sulfonyl group breakdown) .
How can membrane separation technologies improve the purification of this compound in large-scale synthesis?
Q. Advanced
- Nanofiltration : Use membranes with MWCO ~300–500 Da to retain unreacted intermediates while permeating solvents .
- Optimization : Vary transmembrane pressure and solvent composition (e.g., ACN/water) to enhance selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
